5-(3-Ethoxyphenyl)-2-fluorophenol
Description
5-(3-Ethoxyphenyl)-2-fluorophenol is a fluorinated phenolic compound characterized by a phenol ring substituted with a fluorine atom at position 2 and a 3-ethoxyphenyl group at position 3.
Properties
IUPAC Name |
5-(3-ethoxyphenyl)-2-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-2-17-12-5-3-4-10(8-12)11-6-7-13(15)14(16)9-11/h3-9,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZULMLMVLXFNOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=C(C=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684271 | |
| Record name | 3'-Ethoxy-4-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261923-53-8 | |
| Record name | 3'-Ethoxy-4-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethoxyphenyl)-2-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxyphenol and 2-fluorobenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific solvents to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of 5-(3-Ethoxyphenyl)-2-fluorophenol may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(3-Ethoxyphenyl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to form corresponding reduced products.
Substitution: The fluorine atom and ethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-(3-Ethoxyphenyl)-2-fluorophenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Ethoxyphenyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can modulate various biological processes and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 5-(3-Ethoxyphenyl)-2-fluorophenol and related compounds:
Key Observations:
Substituent Effects on Lipophilicity: The 3-ethoxyphenyl group in 5-(3-Ethoxyphenyl)-2-fluorophenol enhances lipophilicity compared to simpler fluorophenols like 2-fluorophenol. This property may improve membrane permeability in drug candidates . In contrast, trifluoroethylamino substituents (as in 5-(1-Amino-2,2,2-trifluoroethyl)-2-fluorophenol) introduce both hydrophobicity and electronegativity, which could modulate receptor binding .
Synthetic Pathways: Fluorophenols are often synthesized via Suzuki-Miyaura coupling (e.g., describes palladium-catalyzed coupling of fluorophenylboronic acids) . The ethoxy group in 5-(3-Ethoxyphenyl)-2-fluorophenol may require protective strategies during synthesis to prevent ether cleavage under acidic or reducing conditions.
Analytical Challenges: Fluorophenols like 2-fluorophenol show poor recovery in environmental analyses due to volatility or adsorption losses . This suggests that 5-(3-Ethoxyphenyl)-2-fluorophenol may require specialized extraction protocols.
Biological Relevance: Fluorophenol derivatives, such as the PKCζ inhibitor (In), demonstrate the importance of fluorine in enhancing binding affinity and metabolic stability in drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
